molecular formula C8H10ClN3O B1292720 N-(6-chloropyridazin-3-yl)butanamide CAS No. 868948-12-3

N-(6-chloropyridazin-3-yl)butanamide

Cat. No.: B1292720
CAS No.: 868948-12-3
M. Wt: 199.64 g/mol
InChI Key: QFWIACUARPGOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloropyridazin-3-yl)butanamide: is an organic compound that belongs to the class of pyridazinones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H10ClN3O, and its molecular weight is 199.64 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)butanamide typically involves the reaction of 6-chloropyridazine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridazin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridazinones.

Scientific Research Applications

N-(6-chloropyridazin-3-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-chloropyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridazin-3-yl)-3-(pyridin-4-yl)butanamide
  • N-(6-chloropyridazin-3-yl)-2-methylbutanamide

Uniqueness

N-(6-chloropyridazin-3-yl)butanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has shown promising results in various scientific research applications, making it a compound of interest for further studies.

Properties

IUPAC Name

N-(6-chloropyridazin-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWIACUARPGOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647524
Record name N-(6-Chloropyridazin-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868948-12-3
Record name N-(6-Chloropyridazin-3-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.